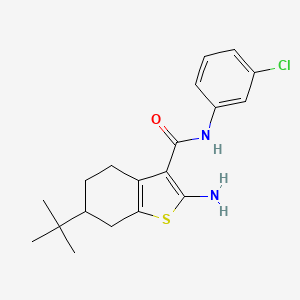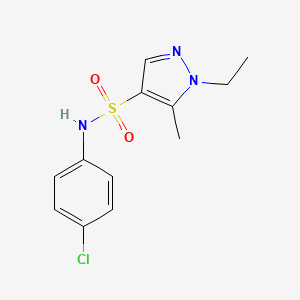
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing the production of prostaglandins, which are responsible for inflammation and pain.
Mecanismo De Acción
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By reducing the production of prostaglandins, N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, pain, and fever. N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to reduce the risk of developing colorectal cancer by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects in Alzheimer's disease by reducing the production of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its selectivity for the COX-2 enzyme, which allows for the study of the specific effects of COX-2 inhibition. N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is also readily available and easy to synthesize, making it a cost-effective option for lab experiments. However, N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has limitations in terms of its potential side effects, including cardiovascular events and gastrointestinal bleeding.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, including its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, further research is needed to determine the long-term safety and efficacy of N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, particularly in terms of its potential cardiovascular and gastrointestinal side effects. Finally, research is needed to develop new COX-2 inhibitors with improved selectivity and safety profiles.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-tumor effects in various types of cancer, including breast, prostate, and colon cancer. It has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the production of amyloid-beta peptides. In cardiovascular disease, N-(4-chlorophenyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16-9(2)12(8-14-16)19(17,18)15-11-6-4-10(13)5-7-11/h4-8,15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNMGSWVIHQZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4819634.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4819638.png)
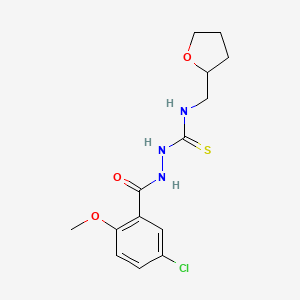
![methyl 10-cyclopropyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4819663.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4819672.png)
![2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4819675.png)

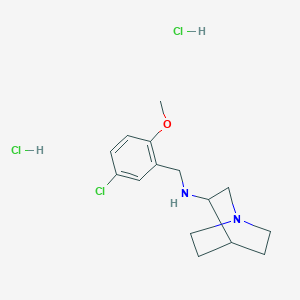
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B4819693.png)
![3-[(4-chlorobenzyl)thio]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)
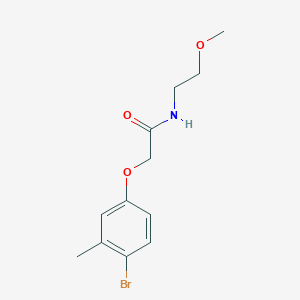
![8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4819707.png)

